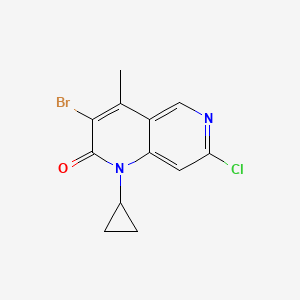
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 2nd position, and a trifluoromethanesulfonate group at the 5th position of the indole ring.
Méthodes De Préparation
The synthesis of 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the trifluoromethanesulfonate group can influence its solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate include other indole derivatives with different substituents, such as:
7-fluoro-2-methyl-1h-indole: Lacks the trifluoromethanesulfonate group, which affects its reactivity and applications.
2-methyl-1h-indol-5-yl trifluoromethanesulfonate: Lacks the fluorine atom, which can influence its biological activity and chemical properties.
7-chloro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate: Substitutes chlorine for fluorine, which can alter its electronic properties and reactivity.
The uniqueness of 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
837392-57-1 |
|---|---|
Formule moléculaire |
C10H7F4NO3S |
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F4NO3S/c1-5-2-6-3-7(4-8(11)9(6)15-5)18-19(16,17)10(12,13)14/h2-4,15H,1H3 |
Clé InChI |
IRVCJKWLQKWPPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=CC(=C2N1)F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)

![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)

![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)
![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)




